7,8-Dihydro-6(5H)-pteridinone

描述

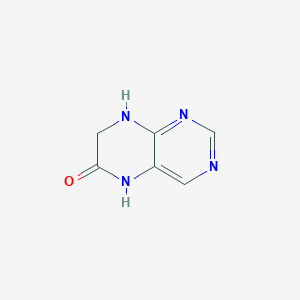

7,8-Dihydro-6(5H)-pteridinone is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of the compound 7,8-Dihydro-6(5H)-pteridinone is the enzyme 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) . This enzyme is part of the essential folate biosynthesis pathway in certain organisms, such as the malaria parasite Plasmodium falciparum . It’s worth noting that this enzyme has no orthologue in the human genome .

Mode of Action

The compound this compound interacts with its target, the enzyme HPPK, by binding to it

Biochemical Pathways

The compound this compound is involved in the folate biosynthesis pathway . This pathway is essential for the synthesis of purines, pyrimidines, and amino acids, as well as formyl-tRNA . The compound’s interaction with the enzyme HPPK affects this pathway, potentially disrupting these crucial biological processes .

Pharmacokinetics

Some compounds active against the enzyme hppk have shown good metabolic stability and low toxicity . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the enzyme HPPK. By interacting with this enzyme, the compound can disrupt the folate biosynthesis pathway, potentially leading to a deficiency in crucial biological molecules such as purines, pyrimidines, and amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions for certain chemical reactions involving the compound were optimized under microwave irradiation . .

生化分析

Biochemical Properties

7,8-Dihydro-6(5H)-pteridinone interacts with several enzymes and proteins. One such enzyme is 7,8-dihydroxymethylpterin-pyrophosphokinase (HPPK), which catalyzes the pyrophosphoryl transfer from ATP to this compound . This reaction is part of the folate pathway, which is essential for the biosynthesis of purines, pyrimidines, and certain amino acids .

Cellular Effects

In cells, this compound influences various processes. As a precursor in the folate pathway, it contributes to the synthesis of nucleic acids, impacting gene expression and cellular metabolism . The folate derivatives, which this compound helps synthesize, are essential cofactors in these biosynthetic processes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion into folate derivatives. This process is catalyzed by the enzyme HPPK, which transfers a pyrophosphoryl group from ATP to this compound . The resulting compound then undergoes further transformations in the folate pathway .

Metabolic Pathways

This compound is involved in the folate biosynthesis pathway . This pathway includes several enzymes and cofactors, with HPPK being one of the key enzymes . The metabolic flux or metabolite levels influenced by this compound would be those associated with the folate pathway .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the enzymes and pathways it is involved in. Given its role in the folate pathway, it may be localized in the compartments where this pathway is active

生物活性

7,8-Dihydro-6(5H)-pteridinone is a compound belonging to the pteridine family, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in neurotransmitter synthesis and its potential therapeutic applications, especially in the context of metabolic disorders and cancer treatment.

Role in Neurotransmitter Synthesis

This compound serves as a precursor to tetrahydrobiopterin (BH4), an essential cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. BH4 is crucial for the activity of aromatic L-amino acid decarboxylase and nitric oxide synthase, enzymes that are vital for neurotransmitter metabolism and vascular function .

Enzymatic Reactions

The compound participates in several enzymatic reactions within the human body. It can be biosynthesized from sepiapterin through the action of sepiapterin reductase or carbonyl reductase (NADPH-dependent) . Additionally, this compound is involved in metabolic pathways related to hyperphenylalaninemia, a condition caused by deficiencies in phenylalanine metabolism .

Antitumor Activity

Recent studies have highlighted the potential of pteridine derivatives, including this compound, as selective inhibitors of cyclin-dependent kinases (CDK4/6). These kinases are critical regulators of the cell cycle and transcription. A series of pteridine derivatives exhibited promising antitumor activities with IC50 values indicating significant inhibitory effects on CDK4 and CDK6, which are relevant targets in cancer therapy . The most effective compounds demonstrated low micromolar antiproliferative activity and induced apoptosis in breast and colon cancer cells .

Inhibition Studies

Inhibition studies have shown that certain derivatives of pteridinones exhibit non-competitive inhibition against xanthine oxidase, an enzyme involved in purine metabolism. For instance, 3-methyl-6-phenyl-4(3H)-pteridinone was characterized with a Ki-value of 47 μM . Such findings suggest that modifications to the pteridine structure can enhance biological activity and selectivity.

Case Study: Hyperphenylalaninemia

In patients with hyperphenylalaninemia due to 6-pyruvoyltetrahydropterin synthase (PTPS) deficiency, elevated levels of 7,8-dihydroneopterin are observed. This condition underscores the importance of pteridine metabolism in human health and disease. The accumulation of this compound is associated with various metabolic disorders, indicating its potential as a biomarker for diagnosis and therapeutic targets .

Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Notes |

|---|---|---|---|

| This compound | Precursor for BH4 | - | Essential for neurotransmitter synthesis |

| 3-Methyl-6-phenyl-4(3H)-pteridinone | Xanthine oxidase inhibitor | 47 μM | Non-competitive inhibition |

| Pteridine derivatives (L2) | CDK4/6 inhibitors | 16.7 (CDK4), 30.5 (CDK6) | Induces apoptosis in cancer cells |

科学研究应用

Medicinal Chemistry

Inhibition of Kinases:

Recent studies have highlighted the potential of 7,8-dihydro-6(5H)-pteridinone derivatives as selective inhibitors of various kinases, particularly the human vaccinia-related kinase 1 (VRK1). The inhibition of VRK1 has therapeutic implications in cancers that exhibit deficiencies in VRK2 expression or DNA damage repair mechanisms. Structural analyses have revealed that these compounds can adopt specific binding poses within the ATP-binding pocket of kinases, which is crucial for their inhibitory activity .

Antioxidant Properties:

The compound is also noted for its antioxidant capabilities. For instance, 7,8-dihydroneopterin (a related compound) has been shown to be generated by immune cells like macrophages and dendritic cells, indicating that pteridinones may play a role in cellular defense mechanisms against oxidative stress .

Biochemical Applications

Fluorescent Probes:

Pteridines, including this compound, are being explored as components in fluorescent nucleic acid base analog probes. Their ability to fluoresce under specific conditions makes them suitable for applications in molecular biology, such as tracking nucleic acids in live cells .

Structural Studies:

The compound's structural properties have been extensively studied using techniques like density functional theory (DFT) and various spectroscopic methods (FT-IR, NMR). These studies help elucidate the electronic characteristics and stability of pteridinones, providing insights into their reactivity and potential applications in drug design .

Synthesis and Derivatives

Synthesis of Analogues:

The synthesis of this compound analogues has been a focus of research aimed at enhancing their biological activity. Modifications at specific positions (such as C-6 and C-7) have been shown to significantly influence the inhibitory potency against kinases. For example, introducing hydrophobic substituents at C-7 has been linked to increased enzyme inhibition .

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | VRK1 inhibitor |

| 2-amino-dihydropteridinone | Varies by substituent | Selective kinase inhibition |

| Dihydroneopterin | Related structure | Antioxidant |

Case Studies

Case Study 1: VRK1 Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit VRK1 with Ki values ranging from 66.5 to 213.8 nM depending on the substituents used. This suggests a promising avenue for developing targeted cancer therapies .

Case Study 2: Antioxidant Activity

Research on dihydropterins indicated that these compounds could significantly reduce oxidative stress markers in vitro, showcasing their potential as therapeutic agents in conditions characterized by oxidative damage .

属性

IUPAC Name |

7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1,3H,2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYZVBUANICGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CN=CN=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343688 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-16-9 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 7,8-dihydropteridin-6(5H)-one derivatives and how do they influence their biological activity?

A: 7,8-Dihydropteridin-6(5H)-one derivatives are characterized by a bicyclic core structure with various substituents attached at different positions. These substituents significantly impact the compounds' biological activity, influencing their interactions with target proteins and their overall pharmacological profiles. For instance, research has shown that introducing specific substituents at the 2- and 8- positions of the 7,8-dihydropteridin-6(5H)-one scaffold can enhance its inhibitory activity against heat shock protein 90 (Hsp90) []. Similarly, modifications at the 5-position have been explored to modulate the potency and selectivity of these compounds as anticancer agents [].

Q2: Can you elaborate on the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?

A: Researchers have developed various synthetic approaches for 7,8-dihydropteridin-6(5H)-ones. One commonly employed method involves a one-pot SnAr-amidation cyclization reaction between 4-chloropyrimidin-5-amine and an amino acid like (S)-N-methylalanine []. This reaction efficiently forms the desired dihydropteridinone core with high optical purity. Further modifications can be introduced at different positions of the scaffold through subsequent synthetic steps. Alternative strategies include solid-phase synthesis [] and combined solution-phase and solid-phase approaches [], offering flexibility in introducing diverse substituents and generating libraries of analogs for structure-activity relationship studies.

Q3: How does GS-9620, a 7,8-dihydropteridin-6(5H)-one derivative, exert its antiviral effects without detectable systemic interferon-α?

A: GS-9620, a potent, orally bioavailable Toll-like receptor 7 (TLR7) agonist, demonstrates a unique pharmacological profile. Preclinical studies in mice and monkeys revealed that oral GS-9620 induces interferon-stimulated genes (ISGs) like OAS1 and MX1, indicative of an antiviral innate immune response []. Notably, this induction occurs without detectable levels of systemic interferon-α (IFN-α), differentiating it from conventional IFN-α therapies. This "presystemic" response is attributed to GS-9620's high intestinal absorption and localized activation of TLR7, likely in plasmacytoid dendritic cells within the gut-associated lymphoid tissue and/or the liver []. This localized activation effectively triggers an antiviral response without the systemic side effects associated with IFN-α.

Q4: Have any studies investigated the application of design of experiments (DoE) in optimizing the synthesis of 7,8-dihydropteridin-6(5H)-one derivatives?

A: Yes, researchers have successfully employed DoE to optimize the synthesis of 7,8-dihydropteridin-6(5H)-ones []. In a study focusing on the one-pot SnAr-amidation cyclization reaction, DoE analysis facilitated the optimization of five key reaction variables, including temperature, time, and reagent concentrations []. This optimization significantly improved the reaction conversion from 26% to 74% while reducing the reaction time and maintaining high optical purity of the desired product [].

Q5: How do modifications to the 7,8-dihydropteridin-6(5H)-one structure impact its interaction with specific protein targets, such as ALK and BRD4?

A: Researchers have explored structure-based design strategies to fine-tune the selectivity and potency of 7,8-dihydropteridin-6(5H)-one derivatives towards specific protein targets like anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) []. For example, modifying a known dual polo-like kinase (PLK)-1–BRD4 inhibitor by incorporating specific substituents led to a compound with enhanced ALK activity while significantly reducing PLK-1 activity, all while preserving BRD4 activity []. This example demonstrates the potential of rational design to optimize the interactions of these compounds with their intended protein targets, paving the way for developing more selective and effective therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。